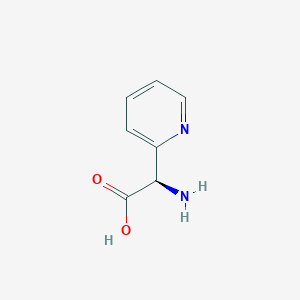

(R)-2-Amino-2-(pyridin-2-YL)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBAFRWEGCWGI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Amino 2 Pyridin 2 Yl Acetic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, avoiding the need for separating a racemic mixture. This can be achieved through several key approaches, including the use of natural chiral precursors, asymmetric catalysis, and diastereoselective reactions controlled by chiral auxiliaries.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool comprises readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. Proteinogenic α-amino acids are a common choice from the chiral pool due to their structural similarity to the target molecule. osaka-u.ac.jpresearchgate.net While a direct and specific synthesis of (R)-2-amino-2-(pyridin-2-yl)acetic acid from a natural amino acid is not extensively documented in readily available literature, the general principles of this approach can be illustrated.

The strategy typically involves the modification of the side chain of a natural amino acid while retaining the original stereocenter. For instance, amino acids with functionalized side chains could potentially be converted into the 2-pyridyl group through a series of chemical transformations. This approach, however, can be lengthy and may require complex protection and deprotection schemes.

A conceptually related approach involves using an achiral amino acid, such as glycine (B1666218), in the presence of a chiral influence derived from a natural source. For example, chiral crystals of the achiral amino acid glycine have been shown to induce asymmetry in catalytic reactions, leading to the formation of chiral products with high enantiomeric excess. researchgate.net This demonstrates the potential for naturally derived chirality to direct the formation of a new stereocenter, a principle that could be applied to the synthesis of the target molecule.

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high efficiency and enantioselectivity. For the synthesis of α-aryl glycine derivatives, such as this compound, catalytic asymmetric hydrogenation of prochiral imino esters is a prominent strategy.

This method involves the reduction of an N-aryl imino ester precursor in the presence of a chiral transition metal catalyst, typically based on rhodium (Rh) or nickel (Ni). researchgate.netnih.gov The catalyst, containing a chiral ligand, coordinates to the substrate and directs the delivery of hydrogen from one face of the imine, leading to the preferential formation of one enantiomer of the resulting amino acid ester.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-based catalyst | α-Aryl imino esters | High | nih.gov |

| Ni-catalyzed hydrogenation | N-Aryl imino esters | Up to 98% | researchgate.net |

| Chiral Molybdenum complex with Chiral Phosphoric Acid (CPA) | - | High | researchgate.net |

These catalytic systems have demonstrated high yields and excellent enantioselectivities (up to 98% ee) for a range of aryl glycine derivatives. researchgate.net The resulting amino acid ester can then be hydrolyzed to afford the final this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereocontrol.

Diastereoselective Synthesis through Auxiliary Control

Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted for asymmetric synthesis through the use of a chiral auxiliary. wikipedia.orgmasterorganicchemistry.commdpi.com

In an asymmetric Strecker synthesis, a prochiral aldehyde (in this case, pyridine-2-carbaldehyde) is reacted with a cyanide source and a chiral amine or a derivative thereof, which acts as the chiral auxiliary. This leads to the formation of two diastereomeric α-aminonitriles. The chiral auxiliary directs the addition of the cyanide to one face of the imine intermediate, resulting in an excess of one diastereomer.

The diastereomers can then be separated by conventional methods like crystallization or chromatography. Subsequent hydrolysis of the separated, diastereomerically pure α-aminonitrile removes the chiral auxiliary and converts the nitrile group to a carboxylic acid, yielding the enantiomerically pure α-amino acid. A notable feature of some asymmetric Strecker reactions is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in a high yield and diastereomeric ratio of a single product. researchgate.net

Racemic Synthesis and Subsequent Chiral Resolution Techniques

An alternative to enantioselective synthesis is the preparation of a racemic mixture of 2-amino-2-(pyridin-2-yl)acetic acid, followed by the separation of the (R)- and (S)-enantiomers. This separation process is known as chiral resolution.

Diastereomeric Salt Crystallization with Chiral Resolving Agents

One of the most established methods for chiral resolution is the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, which is typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

The difference in solubility allows for the separation of the diastereomers by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. After separation, the desired enantiomer of the amino acid can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent.

Commonly used chiral resolving agents for amino acids include chiral carboxylic acids like tartaric acid and its derivatives, or chiral bases such as brucine (B1667951) or strychnine (B123637) for N-protected amino acids. spcmc.ac.in For instance, a process for preparing D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid, a close analog of the target compound, involves the resolution of the corresponding aminonitrile using L-(+)-tartaric acid to form the L-(+)-hemitartarate salt. google.com

| Resolving Agent Type | Example | Application | Reference |

| Chiral Acid | L-(+)-Tartaric Acid | Resolution of aminonitriles | google.com |

| Chiral Base | Brucine/Strychnine | Resolution of N-acyl amino acids | spcmc.ac.in |

The efficiency of this method depends on the choice of the resolving agent and the crystallization solvent, which are often determined empirically.

Preparative Chiral Chromatography for Enantiomeric Separation

Preparative chiral chromatography is a powerful technique for separating enantiomers on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase.

This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing them to be collected as separate, enantiomerically pure fractions as they elute from the column. A variety of chiral stationary phases are commercially available, based on different chiral selectors such as polysaccharides, proteins, or macrocyclic antibiotics.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving good separation (resolution) of the enantiomers. While specific preparative chiral HPLC methods for 2-amino-2-(pyridin-2-yl)acetic acid are not detailed in the readily available literature, the general applicability of this technique for the resolution of amino acids is well-established. researchgate.net This method offers the advantage of being applicable to a wide range of compounds and can be scaled up for the production of significant quantities of the desired enantiomer.

Another approach is enzymatic kinetic resolution. This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, lipases can be used for the enantioselective acylation or hydrolysis of amino acid derivatives. nih.govmdpi.com This can be a highly efficient method for obtaining enantiomerically enriched compounds.

Biocatalytic Resolution Methods

Biocatalytic resolution has emerged as a powerful and environmentally benign approach for obtaining enantiomerically pure amino acids. This method utilizes the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. In the context of synthesizing this compound, enzymatic kinetic resolution is a prominent strategy. This typically involves the use of hydrolase enzymes, such as lipases and acylases, which selectively catalyze the transformation of one enantiomer, allowing for the separation of the desired (R)-enantiomer.

The success of biocatalytic resolution hinges on the selection of an appropriate enzyme and the modification of the substrate to be compatible with the enzyme's active site. For amino acids, this often involves derivatization of the amino or carboxyl group.

Lipase-Catalyzed Resolution:

Lipases, such as the widely used Candida antarctica lipase (B570770) B (CALB), are known for their broad substrate specificity and high enantioselectivity in non-aqueous media. In a typical lipase-catalyzed resolution of a racemic amino acid, the carboxylic acid functionality is first esterified. The resulting racemic ester is then subjected to enantioselective hydrolysis or alcoholysis catalyzed by the lipase. For instance, the racemic ethyl ester of 2-amino-2-(pyridin-2-yl)acetic acid can be resolved, where the lipase would selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted ester. The separation of the resulting acid and the unreacted ester is then straightforward.

Acylase-Catalyzed Resolution:

Another important class of enzymes for amino acid resolution is acylases, particularly acylase I. This method involves the resolution of a racemic mixture of N-acylamino acids. The racemic 2-amino-2-(pyridin-2-yl)acetic acid is first N-acetylated to produce N-acetyl-DL-2-amino-2-(pyridin-2-yl)acetic acid. Acylase I then selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer (corresponding to the S-enantiomer), yielding the free L-amino acid and the unreacted N-acyl-D-amino acid (corresponding to the R-enantiomer). nih.gov The difference in chemical properties between the free amino acid and the N-acetylated amino acid allows for their separation.

The following table summarizes hypothetical data for the biocatalytic resolution of a derivative of 2-amino-2-(pyridin-2-yl)acetic acid, illustrating the key parameters and potential outcomes of these methods.

| Enzyme | Substrate | Reaction Type | Solvent | Temp (°C) | Yield of (R)-enantiomer (%) | Enantiomeric Excess (ee) of (R)-enantiomer (%) |

| Candida antarctica Lipase B | Ethyl DL-2-amino-2-(pyridin-2-yl)acetate | Hydrolysis | Toluene | 45 | >45 | >98 |

| Acylase I | N-acetyl-DL-2-amino-2-(pyridin-2-yl)acetic acid | Hydrolysis | Water | 37 | >45 | >99 |

Chemical Derivatization and Functional Group Interconversion in Synthesis

Beyond biocatalysis, the synthesis of this compound relies heavily on classical organic chemistry principles, particularly chemical derivatization and functional group interconversion. These strategies are crucial for controlling reactivity and introducing the desired stereochemistry.

Chemical Derivatization for Stereocontrol:

A common approach to introduce the desired stereochemistry at the α-carbon is through the use of chiral auxiliaries. In this methodology, a racemic or prochiral precursor of the amino acid is reacted with a chiral auxiliary to form a diastereomeric mixture. The diastereomers can then be separated by physical methods like crystallization or chromatography. Subsequent cleavage of the auxiliary from the desired diastereomer yields the enantiomerically pure amino acid.

For the synthesis of this compound, a precursor such as pyridin-2-yl-glyoxylic acid could be reacted with a chiral amine auxiliary. The resulting diastereomeric imines could be separated and then reduced to introduce the amino group with the desired (R)-configuration. Finally, removal of the chiral auxiliary would afford the target molecule.

Functional Group Interconversion in Asymmetric Synthesis:

Functional group interconversion plays a pivotal role in the asymmetric synthesis of amino acids. The asymmetric Strecker synthesis is a classic example where a series of functional group transformations leads to the desired product. wikipedia.org This reaction involves the treatment of an aldehyde (in this case, pyridine-2-carbaldehyde) with a source of cyanide and a chiral amine. This forms a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid affords the enantiomerically enriched amino acid.

The key steps involving functional group interconversion in a hypothetical asymmetric Strecker synthesis are:

Imine formation: The aldehyde (pyridine-2-carbaldehyde) reacts with a chiral amine to form a chiral imine. This derivatization step is crucial for inducing asymmetry.

Cyanide addition: A cyanide source adds to the imine to form an α-aminonitrile. This step creates the new stereocenter under the influence of the chiral auxiliary.

Nitrile hydrolysis: The nitrile functional group is hydrolyzed to a carboxylic acid. This is a classic functional group interconversion that establishes the amino acid structure.

Auxiliary removal: The chiral auxiliary is cleaved to yield the final enantiomerically pure this compound.

These chemical strategies, often used in combination, provide robust and versatile routes to enantiomerically pure α-amino acids like the target compound, complementing the biocatalytic approaches.

Structural Elucidation and Stereochemical Characterization of R 2 Amino 2 Pyridin 2 Yl Acetic Acid

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the structure of organic compounds. For a chiral molecule like (R)-2-Amino-2-(pyridin-2-YL)acetic acid, a multi-faceted approach involving nuclear magnetic resonance, chiroptical, and vibrational spectroscopy is required for a complete characterization.

Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the amino acid moiety. The four aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.6 ppm) and exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the nitrogen atom and the substituent. The single proton on the alpha-carbon (α-H) is anticipated to appear as a singlet around δ 4.0-5.0 ppm. The two protons of the amino group (-NH₂) would likely be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The five carbons of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the amino acid group appearing at the lower field end of this range. The alpha-carbon (α-C) would typically appear around δ 50-60 ppm, while the carboxyl carbon (-COOH) would be the most downfield signal, expected in the δ 170-180 ppm region.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | Pyridine H-6 | ~8.6 | Doublet (d) | Most downfield due to proximity to Nitrogen. |

| ¹H | Pyridine H-3 | ~7.8 | Doublet (d) | |

| ¹H | Pyridine H-4 | ~7.7 | Triplet (t) | |

| ¹H | Pyridine H-5 | ~7.3 | Triplet (t) | |

| ¹H | Alpha-CH | ~4.5 | Singlet (s) | Chiral center proton. |

| ¹H | Amino NH₂ | Variable | Broad Singlet (br s) | Exchangeable with D₂O. |

| ¹³C | Carboxyl COOH | ~175 | - | |

| ¹³C | Pyridine C-2 | ~155 | - | Substituted carbon. |

| ¹³C | Pyridine C-6 | ~149 | - | |

| ¹³C | Pyridine C-4 | ~137 | - | |

| ¹³C | Pyridine C-3 | ~124 | - | |

| ¹³C | Pyridine C-5 | ~121 | - | |

| ¹³C | Alpha-CH | ~55 | - |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for determining the absolute configuration of chiral molecules by measuring the differential absorption of circularly polarized light. wikipedia.org

For this compound, the CD spectrum would provide definitive proof of its stereochemistry. The primary chromophore is the carboxyl group, whose n → π* electronic transition typically occurs around 210-230 nm. nih.gov The sign of the Cotton effect associated with this transition is directly related to the absolute configuration at the alpha-carbon. For most (R)-amino acids, this transition is expected to exhibit a negative Cotton effect.

Furthermore, the presence of the aromatic pyridine ring introduces π → π* transitions in the near-UV region (around 260 nm). nih.govnih.gov These transitions can become optically active due to their proximity to the chiral center, resulting in induced CD signals that provide a secondary confirmation of the molecule's absolute configuration. nih.gov Gas-phase CD spectroscopy, in particular, can reveal intrinsic chiroptical properties without solvent distortion. researchgate.net

Expected Electronic Transitions for Chiroptical Analysis

| Transition | Chromophore | Approximate Wavelength (nm) | Expected CD Signal |

| n → π | Carboxyl (-COOH) | 210 - 230 | Primary determinant of absolute configuration. |

| π → π | Pyridine Ring | ~260 | Induced CD signal, confirming chirality. |

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, confirms molecular structure by identifying the vibrational modes of specific functional groups. In the solid state, amino acids typically exist as zwitterions (containing NH₃⁺ and COO⁻ groups).

The spectrum of this compound would be a composite of the vibrations from the pyridine ring and the amino acid moiety.

Pyridine Ring Vibrations : These include C-H stretching modes above 3000 cm⁻¹, characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane ring deformation modes below 1000 cm⁻¹. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Amino Acid Vibrations (Zwitterionic Form) : Key features include a broad N-H stretching band from the NH₃⁺ group (2500-3200 cm⁻¹), the asymmetric stretching of the carboxylate group (COO⁻) around 1560-1600 cm⁻¹, the symmetric COO⁻ stretch near 1400 cm⁻¹, and the NH₃⁺ deformation (bending) mode around 1500 cm⁻¹. researchgate.netoup.com

The combination of these characteristic bands provides a unique fingerprint for the molecule, confirming the presence of all its structural components.

Predicted Key Vibrational Frequencies (cm⁻¹)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Pyridine Ring |

| 3200 - 2500 | N-H Stretch (broad) | Ammonium (B1175870) (NH₃⁺) |

| 1600 - 1560 | C=C, C=N Ring Stretch | Pyridine Ring |

| 1600 - 1560 | Asymmetric Stretch | Carboxylate (COO⁻) |

| 1550 - 1500 | Asymmetric Deformation | Ammonium (NH₃⁺) |

| ~1400 | Symmetric Stretch | Carboxylate (COO⁻) |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a robust prediction of its solid-state characteristics. The analysis would confirm the (R)-configuration, the zwitterionic nature of the molecule in the crystal lattice, and the preferred conformation of the pyridinyl group relative to the amino acid backbone.

Crystal Packing and Intermolecular Interactions

The crystal packing is dominated by a network of strong intermolecular interactions, primarily hydrogen bonds. researchgate.net As a zwitterionic amino acid, the molecule possesses potent hydrogen bond donors (the ammonium group, -NH₃⁺) and acceptors (the carboxylate group, -COO⁻). mdpi.com

Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Significance |

| Strong H-Bond | Ammonium (N⁺-H) | Carboxylate (O⁻) | Primary packing force, forms chains/sheets. |

| H-Bond | Ammonium (N⁺-H) | Pyridine (N) | Cross-links primary motifs into a 3D network. |

| Weak H-Bond | Pyridine/Aliphatic C-H | Carboxylate (O⁻) | Secondary stabilization. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Contributes to crystal cohesion. |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. The molecular formula of the title compound is C₇H₈N₂O₂, corresponding to a monoisotopic mass of approximately 152.06 Da. nih.gov

Under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule would first be ionized to form a molecular ion [M+H]⁺ (m/z ≈ 153) or M⁺˙ (m/z ≈ 152). This parent ion then undergoes fragmentation through characteristic pathways.

The most common fragmentation pathway for α-amino acids is the loss of the carboxyl group, either as a neutral CO₂ molecule (44 Da) or a formic acid radical (•COOH, 45 Da). nih.govosti.govphyschemres.org This would result in a prominent fragment ion at m/z 107 or 108, corresponding to the remaining pyridinylmethylamine structure. Another likely fragmentation involves the cleavage of the bond between the α-carbon and the pyridine ring, leading to an ion at m/z 74, [CH(NH₂)COOH]⁺. Further fragmentation of the pyridine ring itself can occur, often through the loss of neutral hydrogen cyanide (HCN, 27 Da). nist.gov Analyzing these fragmentation pathways allows for unambiguous confirmation of the compound's structure. scispace.com

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Ion/Fragment | Neutral Loss |

| 153 | [M+H]⁺ | - |

| 108 | [M+H - COOH]⁺ | •COOH (45 Da) |

| 107 | [M+H - H₂O - CO]⁺ | H₂O (18 Da) + CO (28 Da) |

| 79 | [C₅H₄N]⁺ | C₂H₄NO₂ (74 Da) |

| 74 | [CH(NH₂)COOH]⁺ | C₅H₄N (Pyridine ring) |

Computational and Theoretical Investigations of R 2 Amino 2 Pyridin 2 Yl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules with the complexity of (R)-2-amino-2-(pyridin-2-yl)acetic acid. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311G**, provide a balance between computational cost and accuracy for predicting molecular structures, energies, and electronic properties.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. The distribution of electron density, molecular orbitals, and electrostatic potential are key to understanding its chemical behavior.

Key Findings:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. For pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the pyridine ring and the carboxylic acid group, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential, making them susceptible to electrophilic and hydrogen bond donor interactions. The hydrogen atoms of the amino group and the carboxylic acid are regions of positive potential, indicating their role as hydrogen bond donors.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. These parameters are valuable for predicting its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative (Illustrative Data)

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.79 |

Note: This data is illustrative and based on typical values for similar pyridine derivatives. Actual values for this compound would require specific calculations.

Conformational Landscapes and Energetic Minima

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Identifying the most stable conformers and the energetic barriers between them is essential for understanding its behavior and interactions.

Key Findings:

Potential Energy Surface: Computational scanning of the potential energy surface by systematically rotating the dihedral angles of the side chain can identify various local and global energetic minima. Studies on similar molecules, such as 5-acetic acid hydantoin, have revealed the existence of numerous conformers. uc.pt For this compound, the relative orientation of the pyridine ring, the amino group, and the carboxylic acid group will define the conformational landscape.

Energetic Minima: The most stable conformers are often stabilized by intramolecular hydrogen bonds. For instance, a hydrogen bond between the amino group and the nitrogen of the pyridine ring, or between the carboxylic acid proton and the pyridine nitrogen, can significantly lower the energy of a particular conformation. DFT calculations can accurately predict the relative energies of these conformers.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in the structure, stability, and biological activity of this compound. Both intramolecular and intermolecular hydrogen bonds can be investigated using quantum chemical methods.

Key Findings:

Intramolecular Hydrogen Bonding: As mentioned, intramolecular hydrogen bonds can stabilize specific conformers. Theoretical calculations on related compounds like 2,2-di(pyridin-2-yl)acetic acid have shown that the carboxyl proton can form an intramolecular hydrogen bond with the pyridine nitrogen atom. nih.gov Similar interactions are expected in this compound.

Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound can form a network of intermolecular hydrogen bonds. DFT calculations can be used to model dimers and larger clusters of the molecule to understand these interactions. Studies on charge-transfer complexes involving aminopyridine derivatives have demonstrated the utility of DFT in characterizing hydrogen bonding interactions. scirp.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment.

Key Findings:

Solvation Effects: MD simulations can reveal how water molecules or other solvents interact with this compound. The hydration shells around the polar groups (amino, carboxylic acid, and pyridine nitrogen) can be characterized, providing insights into its solubility and solution-phase structure.

Conformational Dynamics: MD simulations allow for the exploration of the conformational landscape in solution over time. This can reveal the dominant conformations present at a given temperature and the timescale of transitions between different conformers. While specific MD studies on this molecule are not readily available, simulations of other amino acids in solution have provided valuable information on their dynamic behavior. mdpi.comscispace.comresearchgate.net

Mechanistic Studies of Related Pyridylacetic Acid Transformations

Computational methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, understanding potential transformations such as tautomerization is crucial.

Tautomerization Equilibria and Kinetics

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a relevant phenomenon for molecules containing both amino and carboxylic acid groups, as well as a pyridine ring. nih.govwikipedia.org

Key Findings:

Amino-Imino and Keto-Enol Tautomerism: this compound can potentially exist in different tautomeric forms. For example, proton transfer from the amino group to the pyridine nitrogen could lead to an imino tautomer. Similarly, the carboxylic acid group can exhibit keto-enol tautomerism.

Computational Investigation of Tautomerism: DFT calculations can be employed to determine the relative energies of different tautomers and the energy barriers for their interconversion. Studies on the tautomerism of similar heterocyclic systems, such as 2-pyridone, have shown that computational methods can accurately predict the equilibrium between tautomeric forms. wayne.edu For the related 2,2-di(pyridin-2-yl)acetic acid, DFT calculations have suggested that tautomerization to enediol or enaminone forms is energetically unfavorable due to high energy barriers. nih.gov A similar investigation for this compound would be necessary to determine the likelihood of its tautomerization.

Decarboxylation Reaction Pathways

Computational studies investigating the decarboxylation of α-amino acids, particularly those with heterocyclic side chains like this compound, provide crucial insights into their stability and reactivity. While direct computational studies on the decarboxylation of this compound are not extensively available in the reviewed literature, analogous studies on similar compounds, such as 2,2-di(pyridin-2-yl)acetic acid (DPA), offer valuable information on potential reaction pathways.

Density Functional Theory (DFT) calculations are a powerful tool to explore these mechanisms. For DPA, DFT calculations at the B3LYP level with a 6-311G** basis set have been employed to compare the energetics of tautomerization versus decarboxylation to understand its instability. nih.gov Such studies reveal that decarboxylation is an energetically favored process. nih.gov

The proposed pathway for decarboxylation often involves the formation of a zwitterionic intermediate, followed by the elimination of carbon dioxide. For pyridylacetic acids, the nitrogen atom of the pyridine ring can play a significant role in stabilizing transition states through intramolecular hydrogen bonding. nih.gov Theoretical models suggest that the decarboxylation of amino acids can proceed through different channels, depending on factors like the presence of a solvent (e.g., water) and the conformation of the molecule. researchgate.net In the absence of a solvent, the reaction may proceed through a concerted mechanism involving a four-membered transition state. researchgate.net In the presence of water, a water molecule can act as a catalyst by facilitating proton transfer. researchgate.net

For a related compound, 2,2-di(pyridin-2-yl)acetic acid, the energetic effects have been shown to favor decarboxylation by approximately 15 kcal/mol. nih.gov The process is thought to involve the formation of an intermediate, (E)-2-(pyridin-2(1H)-ylidenemethyl)pyridine, which then tautomerizes to a more stable product. nih.gov While specific energy barriers for this compound have not been reported in the literature reviewed, the energy barriers for the decarboxylation of various amino acids have been calculated to be in the range of 288 to 307 kJ/mol in the absence of water. researchgate.net

Table 1: Calculated Energetic Favorability of Decarboxylation for a Structurally Similar Compound

| Compound | Computational Method | Energetic Favorability of Decarboxylation (kcal/mol) |

| 2,2-di(pyridin-2-yl)acetic acid | DFT (B3LYP/6-311G**) | ~15 nih.gov |

| Various Amino Acids (water-free) | DFT (B3LYP/6-31G) | N/A (Barriers: 288-307 kJ/mol) researchgate.net |

Note: This data is for a structurally similar compound and general amino acids and is intended to be illustrative of the computational approaches used.

Prediction of Spectroscopic Parameters

NMR Spectroscopy:

Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts. For pyridine derivatives, the chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern on the ring. The protons and carbons closer to the nitrogen atom are generally expected to resonate at a lower field (higher ppm).

For the pyridine ring in a 2-substituted aminopicoline, DFT calculations have been used to assign the pyridine ring stretching vibrations. materialsciencejournal.org In the ¹H NMR spectrum of this compound, the proton on the α-carbon is expected to appear as a singlet, with its chemical shift influenced by the adjacent amino, carboxyl, and pyridinyl groups. The protons on the pyridine ring would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their position and coupling with neighboring protons.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |

| Pyridine-H (ortho to N) | 8.5 - 8.7 | d |

| Pyridine-H (para to N) | 7.6 - 7.8 | t |

| Pyridine-H (meta to N) | 7.1 - 7.3 | d, t |

| α-CH | 4.0 - 5.0 | s |

| NH₂ | 5.0 - 9.0 (broad) | s |

| COOH | 10.0 - 13.0 (broad) | s |

Note: These are general expected ranges for pyridine and amino acid moieties and may vary based on solvent and other experimental conditions.

IR Spectroscopy:

Computational methods can also predict the vibrational frequencies in an IR spectrum. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. DFT calculations on similar molecules like 2-aminopicoline have shown that the NH₂ stretching modes are expected in the region of 3250-3480 cm⁻¹. materialsciencejournal.org The scissoring vibration of the NH₂ group is anticipated around 1650 cm⁻¹. materialsciencejournal.org The carbonyl (C=O) stretching of the carboxylic acid group would typically appear as a strong, broad band in the region of 1700-1760 cm⁻¹. The O-H stretch of the carboxylic acid would also be a prominent broad band from 2500-3300 cm⁻¹. The pyridine ring itself will have several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. materialsciencejournal.org

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3250 - 3480 materialsciencejournal.org |

| Amino (NH₂) | Scissoring | ~1650 materialsciencejournal.org |

| Carboxyl (C=O) | Stretch | 1700 - 1760 |

| Carboxyl (O-H) | Stretch | 2500 - 3300 (broad) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 materialsciencejournal.org |

Note: These are predicted ranges based on DFT calculations for similar structures and general spectroscopic principles.

Coordination Chemistry and Ligand Properties of R 2 Amino 2 Pyridin 2 Yl Acetic Acid

Metal Chelation Modes and Complex Stoichiometries

The structural framework of (R)-2-Amino-2-(pyridin-2-YL)acetic acid features three potential coordination sites: the carboxylate oxygen atoms, the amino nitrogen atom, and the pyridine (B92270) nitrogen atom. This multiplicity of donor sites allows for various chelation modes, leading to the formation of metal complexes with diverse stoichiometries and geometries.

N,O-Bidentate Coordination through Carboxylate and Amino Nitrogen

One of the most common coordination modes for α-amino acids is the formation of a five-membered chelate ring through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This N,O-bidentate coordination is a well-established motif in the chemistry of metal-amino acid complexes. In the case of this compound, this mode of coordination would leave the pyridine ring uncoordinated and available for further interactions, potentially leading to the formation of polymeric structures or acting as a site for secondary reactions.

Tridentate Coordination Involving the Pyridine Nitrogen

The presence of the pyridine ring introduces the possibility of tridentate coordination, where the ligand binds to a single metal center through the amino nitrogen, a carboxylate oxygen, and the pyridine nitrogen. This would result in the formation of two fused chelate rings, a five-membered ring from the glycine (B1666218) backbone and a six-membered ring involving the pyridine moiety. Such tridentate chelation is known to form highly stable metal complexes. The specific geometry of the resulting complex would be influenced by the preferred coordination number and geometry of the central metal ion.

Synthesis and Characterization of Chiral Metal Complexes

The synthesis of chiral metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants would be crucial in isolating complexes with the desired coordination mode and nuclearity.

Spectroscopic Analysis of Metal-Ligand Bonding

A combination of spectroscopic techniques would be essential to elucidate the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the carboxylate (COO-) and amino (N-H) groups upon coordination would provide clear evidence of their involvement in bonding to the metal ion. The position of the pyridine ring vibrations could also shift upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable for determining the coordination mode. The chemical shifts of the protons and carbons near the coordination sites would be significantly affected.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes would provide information about the d-d transitions of the metal ion, offering insights into the coordination geometry and the ligand field strength.

A hypothetical table of expected spectroscopic data for a generic [M((R)-2-Amino-2-(pyridin-2-YL)acetate)₂] complex is presented below.

| Spectroscopic Technique | Free Ligand | Coordinated Ligand (Hypothetical) |

| IR (cm⁻¹) | ||

| ν(N-H) | ~3100-3000 | Shift to lower frequency |

| ν(C=O) (COOH) | ~1720 | Absent |

| νₐₛ(COO⁻) | ~1600 | Shift upon coordination |

| νₛ(COO⁻) | ~1400 | Shift upon coordination |

| Pyridine ring vibrations | ~1600-1400 | Shifts upon coordination |

| UV-Vis (nm) | ||

| λₘₐₓ | Ligand-centered transitions | d-d transitions and charge transfer bands |

Interactive Data Table: Hypothetical Spectroscopic Data (Note: This table is for illustrative purposes and is based on general principles of coordination chemistry, as specific experimental data for the title compound's complexes is not currently available in the literature.)

| Metal Ion (M) | Coordination Mode | Expected IR Shifts (cm⁻¹) | Expected UV-Vis λₘₐₓ (nm) |

| Cu(II) | N,O-Bidentate | Δν(COO⁻) > 200 | ~600-700 |

| Ni(II) | Tridentate | Δν(COO⁻) < 200 | ~550-650, ~900-1000 |

| Co(II) | Tridentate | Δν(COO⁻) < 200 | ~500-600 |

| Zn(II) | N,O-Bidentate | Δν(COO⁻) > 200 | No d-d transitions |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are intrinsically linked to the nature of the central metal ion, its oxidation state, and the coordination geometry of the resulting complex. While specific experimental data for complexes of this particular ligand are not extensively available in the reviewed literature, the behavior can be inferred from studies on similar pyridine-containing amino acid complexes.

The electronic spectra of these complexes are expected to be dominated by d-d transitions of the metal center and charge-transfer bands. The ligand field strength exerted by this compound, which acts as a bidentate N,O-donor ligand through the pyridine nitrogen and the carboxylate oxygen, will determine the energy of these d-d transitions. For transition metal ions with partially filled d-orbitals, these transitions can provide valuable information about the coordination environment and the nephelauxetic effect, which is a measure of the covalency of the metal-ligand bond.

The magnetic properties of these complexes are dictated by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements can distinguish between paramagnetic complexes, which are attracted to a magnetic field due to the presence of unpaired electrons, and diamagnetic complexes, which are weakly repelled. For instance, complexes with metals like Cu(II) or Ni(II) are often paramagnetic, and their magnetic moments can help in elucidating the geometry of the complex. In some cases, multinuclear complexes may exhibit magnetic coupling between metal centers, leading to ferromagnetic or antiferromagnetic interactions.

Table 1: Expected Electronic and Magnetic Properties of Metal Complexes with Pyridine-Amino Acid Ligands

| Metal Ion | Typical Coordination Geometry | Expected Electronic Transitions | Expected Magnetic Behavior |

| Cu(II) | Distorted Octahedral, Square Planar | d-d transitions in the visible region | Paramagnetic |

| Ni(II) | Octahedral, Square Planar | Multiple d-d transitions | Paramagnetic or Diamagnetic |

| Co(II) | Octahedral, Tetrahedral | d-d transitions in the visible region | Paramagnetic |

| Zn(II) | Tetrahedral, Octahedral | No d-d transitions | Diamagnetic |

| Mn(II) | Octahedral | Weak d-d transitions | Paramagnetic (high-spin) |

It is important to note that the chirality of the this compound ligand can also influence the electronic properties of its metal complexes, potentially leading to chiroptical effects such as circular dichroism, which could be a subject of further investigation.

Stability and Reactivity of Metal-Amino Acid Complexes

The stability of metal complexes formed with this compound is a critical factor in their potential applications. The stability of these complexes in solution is quantified by their stability constants (or formation constants), which describe the equilibrium between the free metal ion and the ligand to form the complex. High stability constants indicate the formation of a thermodynamically stable complex.

The chelate effect plays a significant role in the stability of these complexes. As a bidentate ligand, this compound forms a five-membered chelate ring with the metal ion, which is entropically favored and leads to enhanced stability compared to complexes with analogous monodentate ligands. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The reactivity of these metal-amino acid complexes is diverse and depends on the metal center and the reaction conditions. They can participate in a variety of reactions, including:

Ligand Substitution: The coordinated this compound can be replaced by other ligands, or it can replace other ligands in a metal's coordination sphere.

Redox Reactions: If the metal ion can exist in multiple oxidation states, the complex can undergo oxidation or reduction. The ligand can influence the redox potential of the metal center.

Catalysis: Transition metal complexes with chiral amino acid-based ligands are of great interest in asymmetric catalysis. The chirality of the (R)-isomer of the ligand can be transferred to the products of a catalyzed reaction, leading to enantioselective synthesis.

While specific stability constants for metal complexes of this compound are not readily found in the surveyed literature, theoretical calculations and experimental studies on similar systems can provide estimates.

Table 2: General Trends in the Stability of Metal-Amino Acid Complexes

| Metal Ion | Log β (Typical Range for 1:1 Complexes) | Factors Influencing Stability | Potential Reactivity |

| Cu(II) | 8 - 10 | High affinity due to Jahn-Teller effect | Catalysis, Redox reactions |

| Ni(II) | 6 - 8 | Favorable ligand field stabilization energy | Catalysis, Ligand substitution |

| Co(II) | 5 - 7 | Moderate stability | Catalysis, Redox reactions |

| Zn(II) | 5 - 7 | No ligand field stabilization, stable with N,O donors | Lewis acid catalysis |

| Mn(II) | 3 - 5 | Low ligand field stabilization | Redox reactions |

Further research is required to experimentally determine the specific stability constants and explore the detailed reactivity of metal complexes with this compound to fully understand their potential in various chemical and biological applications.

Synthesis and Exploration of Derivatives and Analogues of R 2 Amino 2 Pyridin 2 Yl Acetic Acid

Modification of the Pyridine (B92270) Ring

Substituent Effects on Pyridine Ring (e.g., fluoro, trifluoromethyl)

The trifluoromethyl group, being strongly electron-withdrawing, can enhance the susceptibility of the pyridine ring to nucleophilic aromatic substitution, potentially offering synthetic routes to further derivatization. bldpharm.com In contrast, a fluoro substituent, while also electron-withdrawing, is smaller and may have a lesser steric impact. The position of the substituent on the pyridine ring is also critical, as it will differentially affect the electronic environment of the ring nitrogen and the carbon atom attached to the amino acid backbone.

Studies on related pyridine derivatives have shown that electron-withdrawing groups can influence bond lengths and electron density distribution around a coordinated metal center, which can be an important consideration in the design of molecules with specific binding properties. nih.gov The introduction of a trifluoromethylphenyl moiety to an amino acid structure has been shown to result in a smaller Stokes shift in fluorescence spectroscopy compared to an electron-donating group, indicating a significant alteration of the electronic structure of the molecule. acs.org

| Substituent | Electronic Effect | Potential Impact on Reactivity |

|---|---|---|

| Fluoro (F) | Electron-withdrawing (inductive) | Decreases basicity of pyridine nitrogen; may influence binding interactions. |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing (inductive and resonance) | Significantly decreases basicity; increases susceptibility to nucleophilic attack. |

Positional Isomerism of the Pyridyl Moiety (e.g., pyridin-3-yl, pyridin-4-yl)

The position of the nitrogen atom within the pyridyl ring relative to the amino acid side chain defines the isomers: pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl. This positional isomerism has a profound effect on the molecule's geometry, electronic properties, and potential for intermolecular interactions. The synthesis of these isomers can be achieved through various established methods for preparing pyridylacetic acids.

The basicity of the pyridine nitrogen decreases in the order 4-pyridyl > 3-pyridyl > 2-pyridyl. This difference in basicity can influence the protonation state of the molecule at physiological pH and its ability to participate in hydrogen bonding. Furthermore, the steric accessibility of the nitrogen lone pair is different for each isomer, which can affect their coordination chemistry and interactions with biological macromolecules.

Analogues of (R)-2-amino-2-(pyridin-2-yl)acetic acid, where the pyridyl group is in the 3- or 4-position, are commercially available, indicating that synthetic routes to these compounds are established. nih.govcymitquimica.comrsc.org The synthesis of β-pyridyl-β-amino acid derivatives has been reported, highlighting methods for creating C-N bonds at different positions of the pyridine ring. acs.org

| Isomer | Relative Basicity of Pyridine N | Key Structural Features |

|---|---|---|

| pyridin-2-yl | Lowest | Nitrogen is ortho to the side chain, allowing for potential chelation. |

| pyridin-3-yl | Intermediate | Nitrogen is meta to the side chain. |

| pyridin-4-yl | Highest | Nitrogen is para to the side chain, potentially leading to more linear interactions. |

Derivatization at the Amino and Carboxyl Functionalities

The amino and carboxyl groups are key functional handles for the derivatization of this compound, allowing for the attachment of various moieties to modulate the molecule's properties.

N-Protection Strategies (e.g., N-Boc-protected derivatives)

Protection of the amino group is a common strategy in the synthesis of amino acid derivatives to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of conditions and its facile removal under acidic conditions. researchgate.net The N-Boc protected form of this compound, specifically 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetic acid, is available as a lithium salt, indicating its synthetic accessibility. bldpharm.com

The synthesis of N-Boc protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov For aminopyridines, specific methods have been developed to achieve high yields and selectivity for mono-Boc protection. nih.gov

| Protecting Group | Reagent | Typical Reaction Conditions | Deprotection Conditions |

|---|---|---|---|

| N-Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃, TEA), solvent (e.g., dioxane/water, CH₂Cl₂) | Acidic conditions (e.g., TFA, HCl in dioxane) |

Esterification and Amidation of the Carboxyl Group

The carboxyl group of this compound can be readily converted into esters and amides to generate a diverse range of derivatives. Esterification is typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. acs.org Various methods for the esterification of pyridine carboxylic acids have been developed, including the use of alkane sulfonic acids as catalysts. google.com

Amidation involves the coupling of the carboxylic acid with an amine. This is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). ajchem-a.com Protecting-group-free amidation of amino acids using Lewis acid catalysts has also been reported. nih.gov A three-component synthesis of pyridylacetic acid derivatives has been shown to produce various amides in good yields by reacting an intermediate with primary and secondary amines. acs.org

| Reaction | Typical Reagents | Example Product |

|---|---|---|

| Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., HCl, H₂SO₄) | Methyl (R)-2-amino-2-(pyridin-2-yl)acetate |

| Amidation | Amine (e.g., benzylamine, morpholine), Coupling agent (e.g., DCC, HBTU) | (R)-2-amino-N-benzyl-2-(pyridin-2-yl)acetamide |

Structure-Reactivity Relationships and Chemical Space Mapping

The systematic modification of this compound allows for the exploration of structure-reactivity relationships (SRR). By correlating changes in the molecular structure with observed chemical or biological properties, it is possible to develop predictive models for the design of new compounds with desired characteristics. For instance, quantitative structure-activity relationship (QSAR) studies on pyridine-containing bioactive molecules can elucidate the electronic and steric requirements for a particular activity. researchgate.netmdpi.com

Chemical space mapping is a computational approach used to visualize and analyze the diversity of a set of molecules based on their physicochemical properties. science.gov By mapping the derivatives of this compound, it is possible to identify areas of the chemical space that have been explored and those that remain untapped. This can guide the design of new analogues with novel properties. The use of heterocyclic amino acids as building blocks provides access to under-explored regions of chemotherapeutic space. science.gov

Applications in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctional nature of (R)-2-Amino-2-(pyridin-2-YL)acetic acid make it an exemplary chiral building block for the asymmetric synthesis of complex molecules, including natural products and their analogues. Organic chemists frequently utilize such chiral pool starting materials to introduce a specific stereochemistry into a target molecule, thereby avoiding the need for often complex and less efficient asymmetric induction steps later in the synthesis.

The strategic incorporation of the this compound unit can dictate the three-dimensional arrangement of atoms in the final product, which is crucial for its biological activity. The amino and carboxylic acid groups provide convenient handles for peptide coupling reactions, allowing for its integration into peptide chains or the formation of amide bonds as part of a larger molecular framework. The pyridine (B92270) ring, a common motif in pharmaceuticals, can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-coupling reactions, to further elaborate the molecular structure.

While specific examples of the total synthesis of complex natural products starting directly from this compound are not extensively documented in readily available literature, the principles of chiral pool synthesis strongly support its potential in this area. The general strategy involves the protection of the amino and/or carboxylic acid groups, followed by transformations of the pyridine ring or the carboxylic acid moiety, and subsequent deprotection and further functionalization. The diastereoselective reactions involving this chiral building block are of particular interest, where the existing stereocenter influences the formation of new stereocenters with a high degree of control.

Below is a table summarizing the key functionalities of this compound that are exploited in its role as a chiral building block.

| Functional Group | Potential Transformations in Complex Molecule Synthesis |

| (R)-Stereocenter | Controls the absolute stereochemistry of the target molecule. |

| Amino Group (-NH2) | Amide bond formation (e.g., peptide synthesis), N-alkylation, formation of imines. |

| Carboxylic Acid (-COOH) | Esterification, amide bond formation, reduction to an alcohol, Curtius/Schmidt/Lossen rearrangements. |

| Pyridine Ring | Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), N-oxidation, electrophilic and nucleophilic aromatic substitution. |

Ligand in Asymmetric Catalysis for Enantioselective Transformations

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal center, thereby enabling enantioselective transformations. This compound is an attractive candidate for the development of such ligands due to its C1-symmetry and the presence of three potential coordination sites: the pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen.

Upon deprotonation, the amino and carboxylate groups can chelate to a metal ion, forming stable five-membered rings. The pyridine nitrogen can also coordinate to the metal, leading to the formation of bidentate (N,N or N,O) or tridentate (N,N,O) ligands. The specific coordination mode will depend on the metal precursor, reaction conditions, and the potential for derivatization of the ligand. The chiral environment created by the ligand around the metal center is the key to inducing enantioselectivity in a catalytic reaction.

While comprehensive studies detailing the application of unmodified this compound as a ligand in a wide array of enantioselective transformations are still emerging, the fundamental principles of asymmetric catalysis suggest its potential in reactions such as:

Asymmetric Hydrogenation: Chiral phosphine-pyridyl ligands have shown great promise. Derivatives of the title compound could be explored in this area.

Asymmetric Aldol and Michael Additions: The formation of chiral metal enolates or the activation of substrates through coordination can lead to high enantioselectivities.

Asymmetric C-H Activation: The pyridine ring can act as a directing group, and the chiral environment provided by the amino acid moiety could control the stereochemical outcome of C-H functionalization reactions.

The table below outlines potential enantioselective transformations where ligands derived from this compound could be applied.

| Enantioselective Transformation | Potential Role of the Ligand |

| Asymmetric Hydrogenation of Ketones and Olefins | Formation of a chiral metal hydride complex that delivers hydrogen stereoselectively. |

| Asymmetric Aldol Reactions | Creation of a chiral Lewis acidic metal center to control the facial selectivity of the enolate attack. |

| Asymmetric Michael Additions | Activation of the Michael acceptor or donor within a chiral environment. |

| Asymmetric Diels-Alder Reactions | Coordination to a Lewis acidic metal to create a chiral catalyst for the cycloaddition. |

Precursor for the Synthesis of Bioactive Heterocyclic Systems

Heterocyclic compounds are at the core of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The pyridine and amino acid moieties within this compound make it an excellent starting material for the construction of various bioactive heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the inherent functionalities of this compound can be leveraged to create new ring systems with potential therapeutic applications.

One of the most prominent classes of bioactive heterocycles that can be envisioned to be synthesized from this precursor are imidazopyridines . These fused bicyclic systems are known to exhibit a wide range of biological activities, including hypnotic, anxiolytic, and antiviral properties. For instance, the condensation of the amino group of this compound with a suitable carbonyl compound, followed by intramolecular cyclization and subsequent modifications, could lead to the formation of chiral imidazo[1,2-a]pyridines. The stereocenter from the starting material would be retained in the final product, potentially influencing its interaction with biological targets.

Furthermore, the carboxylic acid functionality can be transformed into other reactive groups to facilitate the synthesis of different heterocyclic scaffolds. For example, conversion to an ester followed by reaction with a hydrazine (B178648) could lead to the formation of pyridyl-substituted pyrazolidinones or other nitrogen-containing heterocycles. The versatility of the pyridine ring itself allows for further annulation reactions to build more complex, polycyclic systems.

The following table presents some examples of bioactive heterocyclic cores that could potentially be synthesized using this compound as a precursor.

| Bioactive Heterocyclic Core | Potential Synthetic Strategy | Associated Biological Activities |

| Imidazo[1,2-a]pyridines | Condensation of the amino group with an α-haloketone followed by intramolecular cyclization. | Hypnotic, Anxiolytic, Antiviral |

| Pyridyl-substituted Piperazinones | Amide coupling with a protected α-amino acid followed by deprotection and intramolecular cyclization. | CNS activity, Anticancer |

| Pyridyl-containing β-Lactams | Cyclization reactions involving the amino and carboxylic acid groups under specific conditions. | Antibacterial |

| Fused Pyridyl-Thiazoles | Conversion of the carboxylic acid to a thioamide followed by reaction with an α-haloketone. | Anti-inflammatory, Anticancer |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Stereoselective Syntheses

The generation of enantiomerically pure (R)-2-Amino-2-(pyridin-2-YL)acetic acid is paramount for its application in stereospecific contexts. Current synthetic approaches often result in racemic mixtures, requiring challenging and costly resolution steps. Future research must prioritize the development of direct, high-yield, and sustainable stereoselective syntheses.

Promising avenues include the advancement of asymmetric catalysis. Organocatalysis, employing small chiral organic molecules, presents a metal-free and environmentally benign strategy. Furthermore, the evolution of transition-metal catalysis, particularly with earth-abundant metals, could provide efficient pathways. A key opportunity lies in photobiocatalysis, which merges the selectivity of enzymes with the energy of light to drive novel, highly selective reactions. nih.govacs.org The adaptation of methods used for other pyridyl amino acids, such as palladium-catalyzed cross-coupling of serine-derived organozinc reagents, offers another viable strategy. nih.gov

Future research should focus on developing catalytic systems that are not only highly enantioselective but also adhere to the principles of green chemistry, utilizing safer solvents, reducing energy consumption, and minimizing waste.

| Synthetic Approach | Potential Catalyst/Reagent Type | Key Research Objective | Sustainability Aspect |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Brønsted acids, squaramides, or phase-transfer catalysts | Achieve >99% enantiomeric excess (ee) in a one-pot reaction | Metal-free, potentially biodegradable catalysts |

| Transition-Metal Catalysis | Chiral Nickel or Copper complexes | High turnover numbers and frequencies; use of non-precious metals | Catalytic amounts of reagents, potential for recyclability |

| Photobiocatalysis | Engineered pyridoxal-dependent enzymes (e.g., threonine aldolases) | Stereoselective C-C bond formation under mild, light-driven conditions | Aqueous reaction media, biodegradable catalysts, ambient temperature |

| Chiral Pool Synthesis | L-Serine or other natural amino acids | Develop a scalable, multi-step synthesis with high overall yield | Use of renewable starting materials |

Expanding the Scope of Coordination Chemistry and Materials Science Applications

The bifunctional nature of this compound, possessing both a chelating amino acid group and a pyridyl nitrogen, makes it an exceptional building block for coordination polymers and Metal-Organic Frameworks (MOFs). nih.govhhu.demdpi.com The inherent chirality of the molecule is a key feature that can be translated into the supramolecular structure of these materials.

A significant opportunity lies in the synthesis of homochiral MOFs. By using the enantiopure (R)-isomer as a linker, it is possible to construct porous materials with chiral channels. Such materials are highly sought after for applications in:

Enantioselective Separations: Resolving racemic mixtures of pharmaceuticals and other high-value chemicals.

Asymmetric Catalysis: Acting as heterogeneous catalysts where the chiral framework induces stereoselectivity in reactions occurring within the pores.

Chiral Sensing: Developing sensors that can selectively detect the presence of one enantiomer over another.

Future work will involve exploring combinations of this chiral linker with various metal ions (e.g., Zn(II), Cu(II), Co(II)) to tune the resulting framework's topology, pore size, and functional properties. universityofgalway.ie The synthesis of mixed-ligand MOFs, incorporating the title compound with other organic struts, could lead to materials with enhanced stability and tailored functionalities. nih.gov

| Material Type | Key Structural Feature | Potential Application | Research Goal |

|---|---|---|---|

| Homochiral MOFs | Enantiopure framework with chiral pores | Enantioselective separation (e.g., HPLC stationary phase) | Achieve high separation factors for target racemates |

| Chiral Coordination Polymers | Helical or other chiral 1D, 2D, or 3D structures | Asymmetric catalysis | Develop a recyclable catalyst for a benchmark asymmetric reaction |

| Functionalized Nanoparticles | Surface modification with the chiral amino acid | Chiral recognition and sensing | Detect specific enantiomers with high sensitivity and selectivity |

Integration of Advanced Computational Methods for Rational Design

Computational chemistry provides powerful tools to accelerate research and development, reducing the need for extensive trial-and-error experimentation. For this compound, advanced computational methods can be integrated across its lifecycle, from synthesis to application.

Density Functional Theory (DFT) can be employed to:

Elucidate Reaction Mechanisms: Model the transition states of potential stereoselective synthetic routes to understand the origins of enantioselectivity and guide the design of more effective catalysts. acs.org

Predict Properties of Metal Complexes: Calculate the electronic structure, stability, and spectroscopic properties of coordination complexes, aiding in the design of new MOFs and catalysts. researchgate.netscholarpublishing.org

Molecular dynamics (MD) simulations can be used to study the interactions between host-guest systems, for example, by simulating the diffusion of enantiomers through the pores of a chiral MOF built from the title compound. This can predict separation efficiency and provide insights into the recognition mechanism at a molecular level.

Exploration of New Chemical Reactivities and Transformations

As a chiral building block, this compound is a platform for the synthesis of more complex and valuable molecules. Future research should explore its utility in a variety of chemical transformations.

One promising area is its use in multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom and step economy. The amino acid can serve as a bifunctional component in reactions like the Ugi or Strecker syntheses to generate novel peptide mimics or complex heterocyclic scaffolds. rsc.org

Furthermore, the compound itself could serve as a chiral ligand or organocatalyst . researchgate.net The pyridine (B92270) nitrogen and the amino acid moiety can coordinate to a metal center or activate substrates through hydrogen bonding, respectively, creating a chiral environment for asymmetric transformations. Investigating its performance in reactions such as aldol additions, Michael additions, or Mannich reactions is a logical next step. rsc.orgnih.gov The development of novel protecting group strategies will also be crucial to selectively functionalize either the amino acid or the pyridine ring, expanding its synthetic utility. wikipedia.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Reference |

|---|---|---|---|

| Boc Protection | 65–75 | 95–99 | |

| Enzymatic Resolution | 50–60 | 99+ | |

| Chiral HPLC | 80–90 | 99+ |

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

Crystallography using programs like SHELXL (for refinement) and SHELXD (for phase solving) is critical. Challenges include:

- Crystal Quality : Poor diffraction due to flexible pyridinyl and acetic acid groups requires optimized crystallization conditions (e.g., slow evaporation in polar solvents).

- Space Group Determination : Monoclinic systems (e.g., P2₁/c) are common, as seen in related pyridinyl-acetic acid derivatives .

- Hydrogen Bonding Networks : Intermolecular interactions (e.g., N–H···O) stabilize the crystal lattice, influencing torsion angles and conformation .

Basic: Which analytical techniques reliably assess purity and stereochemical integrity?

Answer:

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA resolve impurities (e.g., ≥98% purity confirmed for analogs in ).

- NMR Spectroscopy : and NMR verify regiochemistry; - COSY identifies coupling between pyridinyl protons and the chiral center .

- Polarimetry : Specific rotation ([α]) comparisons with literature values (e.g., [α] = −45° for (R)-4-hydroxyphenylglycine ) confirm configuration.

Advanced: How do substituents on the aryl ring influence the compound’s physicochemical and biological properties?

Answer:

Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups (e.g., -F) : Increase metabolic stability but reduce solubility (logP increases by ~0.5 for 4-fluoro vs. 4-H ).

- Hydroxyl Groups (e.g., -OH) : Enhance hydrogen-bonding capacity, improving target binding (e.g., tyrosine kinase inhibition in analogs ).

- Pyridinyl vs. Phenyl : Pyridinyl’s nitrogen enables coordination to metal ions (e.g., Zn²⁺ in enzyme active sites), critical for catalytic activity .

Q. Table 2: Substituent Effects

| Substituent | logP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| -H | 0.8 | 12.5 | 450 |

| -F | 1.3 | 8.2 | 320 |

| -OH | 0.5 | 18.7 | 210 |

| -OCH₃ | 1.0 | 10.1 | 290 |

Advanced: What computational methods predict the compound’s behavior in chiral environments?

Answer:

- Molecular Dynamics (MD) Simulations : Model conformational flexibility in solution, identifying dominant rotamers near the chiral center .

- Density Functional Theory (DFT) : Calculates enantiomer stabilization energies (ΔΔG ~2–3 kcal/mol for R vs. S configurations) .

- Docking Studies : Predict binding modes to biological targets (e.g., aminotransferases) using software like AutoDock Vina .

Basic: How to mitigate racemization during storage or reaction conditions?

Answer:

- Low-Temperature Storage : Store at −20°C in inert atmospheres to slow epimerization .

- Acidic/Neutral pH : Avoid basic conditions that deprotonate the α-amino group, triggering racemization (optimal pH 4–6) .

- Protective Groups : Use Boc or Cbz groups during synthetic steps to stabilize the chiral center .

Advanced: What are the challenges in scaling up enantioselective synthesis?

Answer:

- Catalyst Loading : Asymmetric catalysis (e.g., Ru-BINAP) requires <1 mol% catalyst for cost-effectiveness .

- Crystallization Control : Polymorph formation during scale-up alters bioavailability; use seeding techniques and solvent screening .

- Process Safety : Exothermic reactions (e.g., hydrogenolysis of Boc groups) require careful temperature monitoring .

Basic: How to validate the compound’s configuration post-synthesis?

Answer:

- X-ray Crystallography : Gold standard for absolute configuration determination .

- Circular Dichroism (CD) : Compare CD spectra with known (R)-enantiomers; characteristic Cotton effects near 220 nm .

- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via HPLC to distinguish enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.